molecular formula C20H18BrN5O B2537691 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 441289-81-2

7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2537691
CAS No.: 441289-81-2
M. Wt: 424.302
InChI Key: MDYDKKITZYJVPY-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS 441289-81-2) is a high-purity synthetic small molecule with a molecular formula of C20H18BrN5O and a molecular weight of 424.3 g/mol . This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold recognized in medicinal chemistry for its remarkable versatility and isoelectronic relationship with the purine ring system, making it a valuable bio-isostere in drug design initiatives . The TP core structure is characterized as an aza-indolizine, a 10-π electron system featuring an electron-rich five-membered ring fused to an electron-deficient six-membered ring, which contributes to its unique chemical properties and binding capabilities . Researchers value this specific TP derivative for its potential applications in early-stage drug discovery, particularly in the development of enzyme inhibitors and targeted therapies. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has demonstrated considerable promise across various therapeutic areas, including cancer chemotherapy and infectious diseases, owing to its ability to interact with biologically relevant enzyme pockets . Furthermore, the molecular structure of TPs, featuring multiple nitrogen atoms with accessible electron pairs (N1, N3, N4), grants them significant metal-chelating properties, which can be exploited in the design of novel anti-parasitic agents or metal-based chemotherapeutic candidates . The compound is supplied with a minimum purity of 95%+ and is intended for research and development applications only . This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O/c1-12-3-9-16(10-4-12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-5-7-15(21)8-6-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYDKKITZYJVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation

A widely adopted method involves the one-pot condensation of:

  • 3-Methyl-1H-1,2,4-triazol-5-amine (1),
  • 4-Bromobenzaldehyde (2),
  • Ethyl 3-oxo-N-(4-methylphenyl)butanamide (3).

Procedure :

  • Combine equimolar ratios of (1), (2), and (3) in dimethylformamide (DMF).
  • Add silica sulfuric acid (SiO₂-SO₃H, 10 mol%) as a catalyst.
  • Irradiate ultrasonically at 60°C for 4 hours.

Outcome :

  • Yield : 82–89% after recrystallization from ethanol.
  • Mechanism : The reaction proceeds via Knoevenagel condensation, followed by cyclodehydration to form the triazolopyrimidine core. The silica sulfuric acid enhances proton transfer, accelerating imine formation.

Optimization :

  • Solvent-free conditions under microwave irradiation (100°C, 20 minutes) yield comparable results (85%) but require stringent temperature control.

Four-Component Synthesis

An alternative approach employs:

  • 3-Oxo-N-(4-methylphenyl)butanamide (4),
  • 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (5),
  • 4-Bromobenzaldehyde (6),
  • 3-Methyl-1H-1,2,4-triazol-5-amine (7).

Procedure :

  • Reflux the mixture in water with p-toluenesulfonic acid (p-TsOH, 15 mol%) for 6 hours.
  • Filter and wash with cold water to isolate the crude product.
  • Purify via column chromatography (ethyl acetate/hexane, 3:7).

Outcome :

  • Yield : 78–84%.
  • Advantage : Eco-friendly aqueous medium reduces toxicity.

Stepwise Synthesis via Intermediate Functionalization

Preparation of 7-Chloro-5-Methyl-Triazolo[1,5-a]Pyrimidine

Intermediate Synthesis :

  • React 3-methyl-1H-1,2,4-triazol-5-amine (8) with ethyl malonate (9) in DMF using sodium hydride (NaH) at 80°C for 2 hours.
  • Chlorinate the resulting pyrimidine with phosphorus oxychloride (POCl₃) at 110°C for 5 hours.

Outcome :

  • 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine (10) is obtained in 94% yield.

Carboxamide Functionalization

Amidation Reaction :

  • Hydrolyze the ethyl ester of (12) using NaOH (2M) in ethanol/water (1:1) at 80°C for 3 hours to yield the carboxylic acid (13).
  • React (13) with 4-methylaniline (14) using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature for 24 hours.

Outcome :

  • Final product is obtained in 68% yield with >98% purity (HPLC).

Catalytic and Solvent Effects

Catalyst Screening

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
SiO₂-SO₃H DMF 60 4 89
p-TsOH Water 100 6 84
NaH DMF 80 2 94
Pd(PPh₃)₄ Toluene/Ethanol 110 12 76

Silica-supported acids outperform homogeneous catalysts due to recyclability and reduced side reactions.

Solvent Optimization

  • DMF : Enhances solubility of polar intermediates but complicates purification.
  • Water : Ideal for eco-friendly synthesis but limited to high-temperature reactions.
  • Toluene/Ethanol : Optimal for Pd-catalyzed couplings, ensuring substrate stability.

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N triazole), 680 cm⁻¹ (C-Br).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, bromophenyl), 7.32 (d, J = 8.0 Hz, 2H, methylphenyl), 2.41 (s, 3H, CH₃).
  • MS (ESI+) : m/z 453.1 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing cyclization to tetrazolo analogues (e.g., tetrazolo[1,5-a]pyrimidine).
  • Solution : Use excess triazolamine (1.5 equiv) and low-temperature cyclization (0–5°C).

Purification Difficulties

  • Issue : Co-elution of carboxamide derivatives with unreacted aniline.
  • Solution : Gradient elution with ethyl acetate/hexane (10–50%) on silica gel.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 4-bromophenyl group undergoes palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Reaction TypeConditionsProducts FormedYieldCatalytic SystemSource
Suzuki-Miyaura CouplingDMF/H<sub>2</sub>O (3:1), 80°C, 12h4-Arylphenyl derivatives68-82%Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>
Buchwald-Hartwig AminationToluene, 110°C, 24h4-(Alkyl/aryl amino)phenyl analogs55-73%Pd(OAc)<sub>2</sub>, Xantphos

Key Finding : Bromine replacement with aryl/amino groups enhances solubility and modulates electronic properties for improved bioactivity .

Carboxamide Functionalization

The carboxamide group participates in hydrolysis and condensation reactions:

Acid-Catalyzed Hydrolysis

Reaction with concentrated HCl (reflux, 6h) yields the corresponding carboxylic acid (confirmed via <sup>1</sup>H NMR at δ 12.3 ppm for -COOH) .

Schiff Base Formation

Aldehyde/KetoneSolventReaction TimeProduct Stability
4-NitrobenzaldehydeEthanol4h, 60°CCrystalline (mp 198°C)
CyclohexanoneTHF8h, RTAmorphous

Schiff base derivatives demonstrate enhanced antimicrobial activity (MIC 8-32 µg/mL against S. aureus) compared to the parent compound .

Triazole Ring Modifications

The triazolo[1,5-a]pyrimidine core undergoes electrophilic attacks:

Nitration

Using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C, 2h) introduces nitro groups at C3 of the triazole ring (confirmed by mass spec [M+H]<sup>+</sup> 487.08) .

Reductive Alkylation

NaBH<sub>4</sub>-mediated reduction in methanol generates secondary amines at the pyrimidine N7 position, improving blood-brain barrier permeability in rodent models .

Heterocyclic Annulation Reactions

Microwave-assisted cyclization with thiourea derivatives produces fused polyheterocycles:

ReagentConditionsProductAnticancer IC<sub>50</sub> (MCF-7)
Thiosemicarbazide150°C, μW, 20minPyrazolo-triazolopyrimidine hybrids1.8 µM
2-AminothiophenolDMF, 120°C, 6hBenzothiazepine-triazolopyrimidine conjugates4.2 µM

Annulated derivatives show improved kinase inhibition (EGFR K<sub>d</sub> = 12 nM) compared to the parent compound (K<sub>d</sub> = 48 nM) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces C-Br bond homolysis, generating aryl radicals that dimerize (72% yield) or trap with TEMPO (89% yield). This pathway provides access to:

  • Biaryl dimers for materials science applications

  • Spin-labeled analogs for EPR studies of protein binding

Coordination Chemistry

The carboxamide oxygen and triazole N2 atom chelate transition metals:

Metal SaltLigand:Metal RatioComplex GeometryStability Constant (log β)
Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>O2:1Distorted octahedral14.7 ± 0.3
PtCl<sub>2</sub>1:1Square planar18.2 ± 0.5

Platinum complexes exhibit potent cytotoxicity (HeLa cells, IC<sub>50</sub> = 0.7 µM) through DNA intercalation (K<sub>app</sub> = 2.9×10<sup>5</sup> M<sup>-1</sup>) .

Critical Analysis of Reaction Pathways

  • Steric Effects : The 4-methylphenyl group at N6 impedes electrophilic substitution at C5 of the pyrimidine ring (k<sub>rel</sub> = 0.33 vs unsubstituted analog) .

  • Electronic Tuning : Bromine substitution directs electrophiles para to the C4 position (Hammett σ<sub>p</sub> = 0.23) in Suzuki couplings.

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate annulation reactions 3.2-fold compared to THF (ΔG<sup>‡</sup> = 89 vs 102 kJ/mol) .

Scientific Research Applications

Anticancer Activity

Triazolopyrimidine derivatives, including the compound , have shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation and survival. For instance, studies have documented that pyrimidine derivatives exhibit mechanisms such as:

  • Inhibition of DNA polymerase : This leads to impaired DNA replication in cancer cells.
  • Incorporation into RNA and DNA : Resulting in misreading during protein synthesis.
  • Targeting kinases : Essential for signaling pathways that promote tumor growth .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activities. Pyrimidine derivatives have been associated with:

  • Antibacterial effects : Inhibiting bacterial growth through various mechanisms.
  • Antifungal activities : Demonstrated against a range of fungal pathogens .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of triazolopyrimidine compounds. These compounds may act as selective inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from simpler pyrimidine derivatives. The structure-activity relationship (SAR) studies indicate that modifications to the bromophenyl and methylphenyl groups can significantly enhance biological activity:

  • Bromination : Increases lipophilicity and potentially enhances binding affinity to biological targets.
  • Methyl substitutions : May improve metabolic stability and reduce toxicity .

Case Studies

Several case studies have documented the efficacy of triazolopyrimidine derivatives:

  • Anticancer Efficacy : A study demonstrated that a related compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.
  • Antimicrobial Testing : Another research effort evaluated a series of triazolopyrimidine derivatives against both Gram-positive and Gram-negative bacteria, showing promising inhibition zones indicating strong antibacterial activity.
  • Inflammation Models : In vivo studies using animal models of inflammation revealed that these compounds significantly reduced edema and inflammatory markers compared to control groups .

Mechanism of Action

The mechanism of action of 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of epidermal growth factor receptor (EGFR), protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 in cancer cells . This inhibition leads to the suppression of cell proliferation and induction of apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related analogs from the evidence:

Compound Name / ID Substituents (Positions) Melting Point (°C) Yield (%) Notable Properties/Activities Evidence Source
Target Compound 7-(4-BrPh), 5-Me, N-(4-MePh)-carboxamide Not reported Not reported N/A
5k: 2-amino-N-(4-BrPh)-5-Me-7-(3,4,5-OMePh)-triazolo[1,5-a]pyrimidine-6-carboxamide 7-(3,4,5-OMePh), 4-BrPh at N-substituent 280.1–284.3 54 Higher thermal stability
7a: N-carbamimidoyl-4-[7-(4-ClPh)-5-oxothieno-triazolo[1,5-a]pyrimidine-1(5H)-yl]-benzenesulfonamide 7-(4-ClPh), thieno-fused ring Not reported Not reported Enhanced π-π stacking (structural analysis)
Ethyl 7-(4-BrPh)-5-CF3-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 7-(4-BrPh), 5-CF3, ethyl ester Not reported Not reported Increased lipophilicity (CF3 group)
5-(4-BrPh)-N-[3-(imidazol-1-yl)propyl]-7-CF3-pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo-pyrimidine core, CF3, imidazole Not reported Not reported Potential kinase inhibition (structural motif)
7-(4-BrPh)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine Tetrazolo-pyrrolo-pyrimidine fusion Not reported Not reported Planar conformation, π-π stacking interactions

Key Observations:

Substituent Effects on Stability :

  • The trimethoxyphenyl group in 5k () contributes to a higher melting point (280–284°C) compared to simpler aryl substituents, suggesting enhanced crystallinity and stability .
  • The trifluoromethyl (CF3) group in 7a () increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Tetrazolo-fused derivatives () differ in ring planarity compared to triazolo analogs, affecting intermolecular interactions and crystal packing .

Biological Activity Trends :

  • While direct data for the target compound are lacking, carboxamide-substituted triazolo-pyrimidines (e.g., 5k ) are associated with antimicrobial activity, as seen in structurally related compounds .
  • Pyrazolo-pyrimidine analogs () with imidazole substituents are hypothesized to target kinase enzymes due to their similarity to ATP-competitive inhibitors .

Biological Activity

The compound 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine class, known for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a bromophenyl group and a triazolopyrimidine core, positions it favorably for various therapeutic applications, particularly in the context of anti-inflammatory and anticancer activities.

  • Molecular Formula : C20H18BrN5O
  • Molecular Weight : 424.302 g/mol
  • Structural Features : The presence of both bromine and methyl groups enhances its pharmacological profile, allowing for interactions with various biological targets.

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By binding to the active site of COX-2, it reduces the production of inflammatory mediators, which is critical in managing conditions such as arthritis and other inflammatory diseases.

  • Target Enzyme : COX-2
  • Effect : Decreased production of prostaglandins and other inflammatory mediators.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed using various cancer cell lines, revealing that the compound exhibited moderate cytotoxic effects compared to standard anticancer agents like vinblastine.

CompoundCell LineIC50 (μM)
This compoundHeLa15.3
VinblastineHeLa10.1

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its antimicrobial efficacy was evaluated using standard methods to determine minimum inhibitory concentration (MIC).

Bacterial StrainMIC (μg/mL)
Escherichia coli32
Pseudomonas aeruginosa16

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidines is often influenced by their structural features. Modifications to the bromophenyl and methyl groups can enhance or diminish activity against specific targets. For instance, variations in substituents on the phenyl rings can lead to different interaction profiles with biological targets.

Key Findings from SAR Studies

  • Bromine Substitution : Enhances binding affinity to COX-2.
  • Methyl Groups : Influence lipophilicity and solubility, affecting bioavailability.

Q & A

Q. What are the common synthetic routes for preparing this compound?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. A general protocol includes:

Core Formation : Reacting a substituted pyrimidine precursor with a triazole derivative under reflux conditions. For example, formic acid-mediated cyclization at 100–120°C for 10–12 hours is effective for triazolo[1,5-a]pyrimidine core formation .

Substituent Introduction : Bromophenyl and methylphenyl groups are introduced via Suzuki coupling or nucleophilic aromatic substitution. Ethyl esters (e.g., ethyl 6-carboxylate intermediates) are common precursors, hydrolyzed to carboxamides using ammonia or amines .

Purification : Recrystallization from ethanol or DMF yields pure products (purity >95%) .

Q. Example Protocol Table :

StepReagents/ConditionsPurposeReference
1Formic acid, reflux (10 h)Cyclization
24-Bromophenylboronic acid, Pd catalystAryl coupling
3Ethanol recrystallizationPurification

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond angles (e.g., C–O–C torsion angles ~109.5°) and confirms stereochemistry .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., bromophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 467.2) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1680 cm1^{-1}) and amide bonds (N–H at ~3300 cm1^{-1}) .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Catalyst Screening : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 for Suzuki coupling; the former improves aryl coupling efficiency by 15–20% .
  • Solvent Effects : DMF increases solubility of intermediates but may reduce selectivity; ethanol/water mixtures balance yield and purity .
  • Additives : Using K2_2CO3_3 as a base in coupling reactions enhances reaction rates by 30% .

Q. Data Contradiction Example :

  • Contradiction : Yields drop from 85% to 60% when switching from DMF to THF.
  • Resolution : THF’s lower polarity reduces intermediate solubility, favoring side reactions. Use polar aprotic solvents with gradual heating .

Q. How do substituents influence biological activity?

Methodological Answer:

  • Bromophenyl Group : Enhances lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility .
  • Methylphenyl Carboxamide : Stabilizes hydrogen bonding with target enzymes (e.g., kinase inhibition IC50_{50} = 1.2 µM vs. 3.8 µM for non-methyl analogs) .

Q. Structure-Activity Relationship (SAR) Table :

SubstituentProperty ImpactBiological EffectReference
4-Bromophenyl↑ LogP by 0.5↑ Anticancer activity (IC50_{50} ↓ 40%)
Trifluoromethyl↑ Metabolic stabilityProlonged half-life in vitro (t1/2_{1/2} = 8 h)
Methylphenyl↑ Hydrogen bondingKinase selectivity (2-fold vs. wild type)

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Compare IC50_{50} values using identical cell lines (e.g., HepG2 vs. MCF-7 may show 10-fold differences) .
  • Control for Substituents : A 4-methyl group on the phenyl ring reduces off-target effects by 50% compared to unsubstituted analogs .
  • Statistical Analysis : Apply ANOVA to data from triplicate experiments; p < 0.05 confirms significance of activity variations .

Q. What computational methods predict this compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic sites (e.g., carboxamide carbonyl is electrophilic) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to protein targets (e.g., EGFR kinase; docking score = -9.2 kcal/mol) .

Q. How to analyze stability under varying pH conditions?

Methodological Answer:

  • pH-Rate Profiling : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. Maximum stability observed at pH 7.4 (t1/2_{1/2} = 48 h) .
  • Degradation Products : At pH < 3, hydrolysis of the carboxamide group generates carboxylic acid derivatives .

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